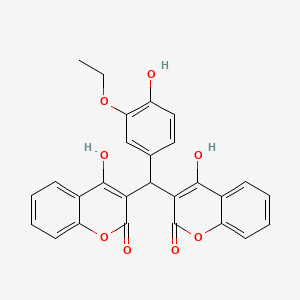
Dicoumarol derivative, 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicoumarol derivative, 4 is a compound belonging to the coumarin family, which is known for its diverse pharmacological activities. Dicoumarol itself is a well-known anticoagulant that inhibits vitamin K, and its derivatives have been explored for various bioactive effects, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicoumarol derivatives can be synthesized through various methods. One common approach involves the condensation of 4-hydroxycoumarin with aldehydes. For instance, a green synthesis method uses a nickel-dimethylglyoxime complex immobilized on functionalized iron oxide as a superparamagnetic catalyst . Another method involves using a polystyrene functionalized zinc anthranilic acid complex as a non-toxic and reusable Lewis acid catalyst .
Industrial Production Methods
Industrial production of dicoumarol derivatives often involves large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of green chemistry principles, such as employing reusable catalysts and environmentally friendly solvents, is increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dicoumarol derivative, 4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the coumarin ring.
Reduction: This can affect the carbonyl groups present in the structure.
Substitution: Various substituents can be introduced at different positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity .
Scientific Research Applications
Dicoumarol derivative, 4 has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential as an anticoagulant, anticancer, and antimicrobial agent.
Mechanism of Action
Dicoumarol derivative, 4 exerts its effects primarily by inhibiting vitamin K epoxide reductase, an enzyme crucial for recycling vitamin K. This inhibition leads to a depletion of active vitamin K, preventing the formation of active prothrombin and other coagulation factors. This mechanism is similar to that of other 4-hydroxycoumarin drugs .
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another well-known anticoagulant that also inhibits vitamin K epoxide reductase.
Coumarin: The parent compound of dicoumarol, known for its diverse pharmacological activities.
4-Hydroxycoumarin: A precursor in the synthesis of dicoumarol and its derivatives.
Uniqueness
Dicoumarol derivative, 4 is unique due to its specific structural modifications, which can enhance its bioactivity and selectivity compared to other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .
Properties
Molecular Formula |
C27H20O8 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
3-[(3-ethoxy-4-hydroxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C27H20O8/c1-2-33-20-13-14(11-12-17(20)28)21(22-24(29)15-7-3-5-9-18(15)34-26(22)31)23-25(30)16-8-4-6-10-19(16)35-27(23)32/h3-13,21,28-30H,2H2,1H3 |
InChI Key |
DGLURGGLYYGFNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















